molecular formula C10H8N2O B160402 2-Phenylpyrimidin-4-ol CAS No. 127892-81-3

2-Phenylpyrimidin-4-ol

Cat. No.: B160402
CAS No.: 127892-81-3
M. Wt: 172.18 g/mol
InChI Key: JJXBLRJIMBFLMY-UHFFFAOYSA-N
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Description

2-Phenylpyrimidin-4-ol is a chemical compound of significant interest in medicinal chemistry and pharmacology research, particularly in the field of neuroscience. It serves as a key scaffold for the development of Positive Allosteric Modulators (PAMs) targeting the M1 muscarinic acetylcholine receptor (M1 mAChR) . Targeting allosteric sites on the M1 mAChR is a promising therapeutic strategy for cognitive deficits associated with conditions such as Alzheimer's disease and schizophrenia, as it offers the potential for greater subtype selectivity and reduced peripheral side effects compared to orthosteric agonists . Research indicates that 6-phenylpyrimidin-4-one derivatives, which share a core structural similarity with this compound, can potentiate the effects of the endogenous agonist acetylcholine . These compounds modulate agonist affinity and can display varying degrees of intrinsic agonism, providing valuable tools for probing receptor function and signaling pathways . The compound's structure aligns with broader research into hybrid heterocycles, a class known for improved medicinal properties over simple heterocyclic rings . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-9-6-7-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXBLRJIMBFLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955270
Record name 2-Phenylpyrimidin-4-ol
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33643-94-6
Record name 33643-94-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88808
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylpyrimidin-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Phenylpyrimidin 4 Ol and Its Analogues

Established Synthetic Pathways

The synthesis of 2-Phenylpyrimidin-4-ol and its analogues has been achieved through various established chemical reactions. These methods primarily involve the construction of the core pyrimidine (B1678525) ring from acyclic precursors.

Condensation Reactions in this compound Synthesis

A cornerstone of pyrimidine synthesis is the condensation reaction between a 1,3-dicarbonyl compound and an amidine. In a typical synthesis of a this compound analogue, an amidine-containing substrate is condensed with a suitable carbonyl compound, such as an α,β-unsaturated carbonyl or a 1,3-dicarbonyl compound. semanticscholar.org For instance, the reaction of acetamidine (B91507) with ethyl acetoacetate (B1235776) yields 2,6-dimethylpyrimidin-4-ol. semanticscholar.org This general approach is widely applicable for creating a variety of substituted pyrimidines.

The synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones involves a three-step process starting from itaconic acid derivatives. This process includes cyclization with primary amines, followed by a Masamune-Claisen condensation and subsequent cyclization of the resulting β-keto esters with amidines. researchgate.net

A common route to 4-methyl-6-phenyl pyrimidine-2-ol involves the condensation of benzoyl acetone (B3395972) with urea (B33335) in methanol (B129727), refluxed in the presence of concentrated hydrochloric acid. jocpr.com

Multicomponent Reactions (MCRs) for Pyrimidine Core Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like pyrimidines in a single step. The Biginelli reaction, a classic example of an MCR, involves the acid-catalyzed condensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea (B124793) to produce dihydropyrimidinones. wikipedia.orgbiomedres.us This reaction has been a subject of extensive study for synthesizing a wide array of multifunctionalized dihydropyrimidines due to its synthetic versatility. biomedres.usnih.govnih.gov The mechanism of the Biginelli reaction is believed to proceed through a series of bimolecular reactions, with the initial and rate-limiting step being the aldol (B89426) condensation of the β-dicarbonyl compound and the aldehyde. wikipedia.org

Variations of the Biginelli reaction have been developed to introduce diverse functionalities into the pyrimidine core. For example, a four-component Biginelli reaction using methyl aroylpyruvate, an aromatic aldehyde, urea or thiourea, and methanol in the presence of sodium hydrogen sulfate (B86663) has been reported to synthesize methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates. biomedres.us

Cyclization Precursors in this compound Synthesis

The synthesis of pyrimidines often relies on the use of carefully designed cyclization precursors. β-enaminones are versatile intermediates that can be condensed with various carboxamides under basic conditions to afford 2,4,6-trisubstituted pyrimidines in moderate to good yields. mdpi.comorganic-chemistry.org A stereoselective method for synthesizing Cbz-protected β-enaminones involves the NaOH-catalyzed rearrangement of propargylic hydroxylamines. organic-chemistry.orgacs.org These β-enaminones can then be reacted with carboxamides in the presence of a base like potassium tert-butoxide to yield pyrimidines. organic-chemistry.orgsphinxsai.com

Another approach involves the use of α,β-unsaturated imines, generated in situ, which can react with amidine or guanidine (B92328) derivatives in a one-pot procedure to yield polysubstituted pyrimidines. sphinxsai.com Furthermore, cyclopentanone-derived tertiary enamides have been designed as cyclization precursors for the synthesis of polycyclic N-heterocycles. beilstein-journals.org

The following table summarizes different cyclization precursors and the resulting pyrimidine derivatives:

Cyclization PrecursorReagentsResulting ProductReference
β-enaminonesCarboxamides, t-BuOK2,4,6-trisubstituted pyrimidines mdpi.comorganic-chemistry.org
Propargylic hydroxylaminesNaOH, then carboxamidesCbz-protected β-enaminones, then pyrimidines organic-chemistry.orgacs.org
α,β-unsaturated iminesAmidine or guanidine derivativesPolysubstituted pyrimidines sphinxsai.com
Cyclopentanone derived tertiary enamidesSequential catalysisTetracyclic N-heterocycles beilstein-journals.org

Reaction with Bifunctional Nucleophiles for Bis-Pyrimidine Analogues

The synthesis of bis-pyrimidine analogues can be achieved through the reaction of appropriate precursors with bifunctional nucleophiles. For instance, bis-α,β-unsaturated esters can react with urea, thiourea, or guanidine under ultrasound irradiation to produce bis-pyrimidine derivatives. mdpi.com Similarly, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, acting as a bifunctional nucleophile, reacts with primary amines and aldehydes in a double Mannich reaction to form pyrimido[4,5-d]pyrimidine (B13093195) ring systems. researchgate.netnih.gov When reacted with diamines and formaldehyde, it can yield bis-pyrimido[4,5-d]pyrimidines. nih.gov

A specific example is the synthesis of novel bis-pyrimidines by refluxing 3,3'-(1,4-phenylene)bis(1-phenylprop-2-en-1-one) with bifunctional nucleophiles like urea, guanidine nitrate, and thiourea in the presence of a catalyst. imist.ma The reactivity of dichlorinated pyrimidines, such as 4,6-dichloro-2-phenylpyrimidine, with nucleophiles is also a key strategy. smolecule.com The chlorine atoms can be sequentially displaced by various nucleophiles, with the reactivity of each chlorine being influenced by steric and electronic factors. iucr.org For example, in the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with amines, the selectivity of the substitution depends on the nature of the amine and the reaction conditions. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles are being applied to the synthesis of this compound and its analogues to reduce waste, avoid hazardous reagents, and improve energy efficiency. tandfonline.comjournaljpri.com

Catalysis with Magnetic Nanoparticles (e.g., MgFe₂O₄)

A significant advancement in green synthesis is the use of magnetic nanoparticles as recoverable and reusable catalysts. researchgate.netnih.govacs.orgtandfonline.com These catalysts offer high surface area and can be easily separated from the reaction mixture using an external magnet, simplifying product purification and allowing for catalyst recycling. lp.edu.ua

Magnesium ferrite (B1171679) (MgFe₂O₄) nanoparticles have been demonstrated as a highly effective and reusable catalyst for the synthesis of various heterocyclic compounds, including pyrimidines. lp.edu.ua For example, MgFe₂O₄ nanoparticles have been used to catalyze the condensation of monochalcones or 1,4-bischalcones with bis-nucleophiles to produce mono/bis-pyrimidines, pyrimidin-2-ols, and pyrimidin-2-thiols in excellent yields. lp.edu.ua This catalyst has been successfully employed in the synthesis of novel bis-pyrimidine analogues, such as 6,6'-(1,4-phenylene)bis(4-phenylpyrimidin-2-ol), by reacting a bis-chalcone with urea in refluxing ethanol. imist.maimist.ma The use of MgFe₂O₄ nanoparticles significantly reduces reaction times and allows for easy catalyst recovery and reuse for multiple cycles without a significant loss of activity. imist.malp.edu.ua

Other magnetic nanoparticle systems, such as copper-chelated Fe₃O₄@polyvinyl alcohol and ZIF-8-incorporated MgFe₂O₄ supported on graphene oxide, have also been developed for the synthesis of pyrimidine derivatives. researchgate.netdntb.gov.ua

The table below highlights the use of MgFe₂O₄ nanoparticles in the synthesis of pyrimidine analogues:

ReactantsCatalystProductYieldReference
3,3'-(1,4-phenylene)bis(1-phenylprop-2-en-1-one), UreaMgFe₂O₄6,6'-(1,4-phenylene)bis(4-phenylpyrimidin-2-ol)90% imist.ma
3,3'-(1,4-phenylene)bis(1-phenylprop-2-en-1-one), Guanidine nitrateMgFe₂O₄6,6'-(1,4-phenylene)bis(4-phenylpyrimidin-2-amine)88% imist.ma
3,3'-(1,4-phenylene)bis(1-phenylprop-2-en-1-one), ThioureaMgFe₂O₄6,6'-(1,4-phenylene)bis(4-phenylpyrimidin-2-thiol)85% imist.ma

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. omicsonline.orgresearchgate.net This approach has been successfully applied to the synthesis of various pyrimidine derivatives. omicsonline.orgnih.govnih.govresearchgate.net

One notable example is the synthesis of N'-aryl/(alkyl)-substituted N'-(4-hydroxy-6-phenylpyrimidin-2-yl)guanidines. In this method, N-[(4-hydroxy-6-phenyl)pyrimidin-2-yl]cyanamide is treated with primary alkyl or aryl amines in isopropyl alcohol. Under microwave irradiation at 110–120 °C for just 10 minutes, the corresponding N'-alkyl(aryl)guanidine derivatives are produced in excellent yields, ranging from 65–84%. researchgate.net This efficient, one-pot reaction highlights the advantages of microwave assistance in synthesizing complex pyrimidine derivatives. researchgate.net

Another application involves a three-component one-pot cyclocondensation reaction to produce ethyl 2-(3,4-dihydro-6-methyl-2-oxo-4-phenyl-5-propionylpyrimidin-1(2H)-yl) acetohydrazide derivatives. omicsonline.org This reaction utilizes zinc metal and lead as catalysts and is carried out in a monomode microwave oven, maintaining a constant temperature of 140°C. omicsonline.org The use of microwave irradiation in this context significantly enhances the reaction rate and yield. omicsonline.org

Furthermore, microwave assistance has been employed in the synthesis of aminotriazole-based N,N'-disubstituted formamidines, which are key intermediates for other complex heterocyclic systems. acs.org By optimizing reaction conditions, including the use of microwave irradiation at 140°C, a significant increase in yield from 4% to 47% was observed. acs.org

These examples demonstrate the versatility and efficiency of microwave-assisted synthesis in the preparation of this compound analogues and related heterocyclic compounds.

Solvent-Free Conditions

Solvent-free synthesis is a green chemistry approach that aims to reduce or eliminate the use of volatile organic solvents, which are often hazardous and environmentally damaging. rsc.org This methodology has been effectively used in the synthesis of various heterocyclic compounds, including those with a pyrimidine core. rsc.orgresearchgate.netnih.gov

One prominent method for solvent-free synthesis is ball milling, a mechanochemical technique where reactions are induced by the mechanical energy of grinding. rsc.org This approach is not only environmentally friendly but can also lead to unique reaction pathways and the formation of products that are difficult to obtain through traditional solution-based chemistry. rsc.org

A specific example of solvent-free synthesis involves the one-pot aminoalkylation of active phenol (B47542) compounds with various imines prepared from 2-aminopyrimidine (B69317) and benzaldehydes. researchgate.net This three-component reaction proceeds efficiently at 80°C without the need for any solvents or acid catalysts, producing novel 2-[phenyl(pyrimidin-2-ylamino)methyl]phenol derivatives in good to high yields (40%-97%). researchgate.net The process is operationally simple and utilizes readily available starting materials. researchgate.net

Another innovative solvent-free method is laser synthesis. A Nd-YAG laser has been used to prepare phenylthiazolo[5,4-b]pyridine derivatives without the need for solvents, metals, or bases. nih.gov This technique offers a rapid and straightforward route to these N,S-heterocycles with good yields and significantly reduced reaction times. nih.gov

These examples highlight the potential of solvent-free conditions to provide efficient, environmentally benign, and often novel synthetic routes to complex heterocyclic molecules.

Derivatization Strategies for this compound Analogues

Introduction of Substituted Phenyl Groups

The introduction of substituted phenyl groups onto the pyrimidine scaffold is a common strategy to modulate the biological and chemical properties of the resulting analogues. This can be achieved through various synthetic methods, including multicomponent reactions and cross-coupling reactions. scispace.comrsc.org

A one-pot synthesis of 6-arylpyrimidin-4-ols has been developed by reacting methyl 3-oxo-3-arylpropanoates with formamide (B127407) in the presence of ammonium (B1175870) acetate. This method provides access to a range of 6-arylpyrimidin-4-ols with yields between 50-70%. scispace.comresearchgate.net The reaction proceeds through the in-situ formation of a methyl 3-amino-3-arylacrylate intermediate. scispace.com

Another approach involves the Suzuki-Miyaura cross-coupling reaction. For instance, (6-phenylpyridin-2-yl)pyrimidines can be synthesized and subsequently arylated. rsc.org This strategy allows for the late-stage introduction of phenyl groups, providing a modular approach to a library of diverse compounds. rsc.org

The table below showcases examples of 6-arylpyrimidin-4-ols synthesized with different substituted phenyl groups.

Compound IDAryl Substituent (R)Yield (%)Melting Point (°C)Reference
3aPhenyl70230-232 researchgate.net
3b4-Methylphenyl65245-247 researchgate.net
3c4-Methoxyphenyl68238-240 researchgate.net
3d4-Chlorophenyl62260-262 researchgate.net
3e4-Bromophenyl55278-280 researchgate.net
3f4-Fluorophenyl60255-257 researchgate.net
3g3,4-Dichlorophenyl58285-287 researchgate.net
3h2-Naphthyl50290-292 researchgate.net

Modifications at the Pyrimidine Ring Positions (e.g., C-6, C-5)

Modifications at various positions of the pyrimidine ring are crucial for tuning the properties of this compound analogues. The C-6 and C-5 positions are common sites for introducing diverse functionalities.

For instance, a hit-to-lead optimization program led to the discovery of a potent CXCR2 receptor antagonist by systematically varying the aromatic group at the C-6 position. nih.gov This highlights the importance of C-6 substitution in drug discovery. nih.gov

The C-5 position can also be functionalized. For example, halogenation can occur at the C-5 position of the pyrimidine ring. scispace.com Furthermore, a series of 4-thiazol-2-anilinopyrimidine derivatives were designed with functional groups attached to the C-5 position of the pyrimidine ring to investigate their effects on CDK9 potency and selectivity. acs.org

Halogenation and Subsequent Functionalization

Halogenation of the pyrimidine ring provides a versatile handle for further functionalization through various cross-coupling reactions. The hydroxyl group at the 4-position of this compound can be converted to a chloro group using reagents like phosphorus oxychloride. This chlorinated intermediate can then undergo nucleophilic substitution or cross-coupling reactions to introduce a wide range of substituents.

For example, 4,6-dichloropyrimidines can react with appropriate boronic acids to prepare 4,6-disubstituted pyrimidines. scispace.com Similarly, 4-chloro-2-phenylpyrimidine-5-carboxylic acid can be synthesized, where the chloro group can be further displaced. scispace.com

The synthesis of 2-(4-Bromophenyl)-6-phenylpyrimidin-4-ol can be achieved through the cyclocondensation of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one with guanidine nitrate. vulcanchem.com The bromo-substituent on the phenyl ring can then serve as a site for further modifications. Another route to this compound involves the cross-coupling of a halogenated pyrimidine precursor with phenylboronic acid. vulcanchem.com

Incorporation of Nitrogen-Containing Moieties

The introduction of nitrogen-containing moieties, such as piperazine (B1678402) and pyrazole (B372694), into the this compound scaffold has been extensively explored to generate compounds with diverse biological activities. pharm.or.jpscite.airesearchgate.netnih.govgoogle.commdpi.com

Piperazine Derivatives:

Piperazine moieties are often introduced via nucleophilic substitution reactions. For example, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been synthesized and identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov The synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives has also been reported for the treatment of metabolic syndrome. nih.gov

The following table presents data on the cytotoxicity of some piperazine derivatives.

CompoundR1R2R3R4Cytotoxicity (IC50 in µM)
1HHHH>100
2CH3HHH85.3
3HCH3HH92.1
4HHCH3H78.5
5HHHCH365.2

Pyrazole Derivatives:

Pyrimidinyl pyrazole derivatives have been synthesized and investigated for their antitumor activities. pharm.or.jpscite.ainih.gov The synthesis often involves the reaction of a pyrimidinyl hydrazine (B178648) with a diketone or a related precursor. pharm.or.jp For example, pyrimidinyl pyrazole propanone derivatives can be prepared through a Mannich reaction of acetyl pyrazoles with suitably substituted phenyl piperazines. pharm.or.jp These propanone derivatives can be further modified to generate a variety of analogues. pharm.or.jp

Chemical Reactivity and Transformations of 2 Phenylpyrimidin 4 Ol

Oxidation Reactions of 2-Phenylpyrimidin-4-ol

The oxidation of pyrimidin-4-ol derivatives primarily targets the hydroxyl group. While specific studies on the direct oxidation of this compound are not extensively detailed, the oxidation of analogous pyrimidine (B1678525) structures provides a clear indication of its expected reactivity. For instance, related compounds like 2-phenylpyrimidine-4,6-diol (B84851) can be oxidized to form the corresponding dione. Similarly, the hydroxyl group on other substituted pyrimidin-4-ols can be oxidized to a ketone functionality.

The primary oxidation product of this compound would be its corresponding keto form, which is already a major tautomer. More forceful oxidation could potentially lead to ring-opened products or the formation of N-oxides, although these transformations are less commonly reported for this specific class of compounds under standard oxidative conditions. google.com The oxidation of a methyl group on the pyrimidine ring to a carboxylic acid has also been documented, suggesting that substituents on the ring can be selectively oxidized. rsc.org

Table 1: Summary of Potential Oxidation Reactions

Reactant Oxidizing Agent Major Product
This compound Standard oxidizing agents (e.g., KMnO₄, CrO₃) 2-Phenyl-3H-pyrimidin-4-one (keto tautomer)

Substitution Reactions Involving this compound

Substitution reactions are a cornerstone of pyrimidine chemistry, allowing for extensive functionalization. For this compound, the most significant substitution pathway involves the conversion of the C4-hydroxyl group into a better leaving group, typically a halogen.

Treating this compound with a chlorinating agent like phosphorus oxychloride (POCl₃) is a standard method to synthesize 4-chloro-2-phenylpyrimidine. rsc.org This chlorinated intermediate is highly valuable as it is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the chloride at the C4 position by a wide range of nucleophiles. researchgate.net

Common nucleophiles used in these substitution reactions include:

Amines: Reaction with primary or secondary amines yields 4-amino-2-phenylpyrimidine derivatives. researchgate.net

Alkoxides: Treatment with sodium methoxide (B1231860) or other alkoxides results in the formation of 4-alkoxy-2-phenylpyrimidines.

Thiols: Thiolates can displace the chloride to form 4-thioether-substituted pyrimidines.

The reactivity can be influenced by substituents on the pyrimidine ring. For example, the presence of other groups can direct the selectivity of substitution in poly-halogenated pyrimidines. researchgate.net

Table 2: Key Substitution Reactions and Products

Starting Material Reagent(s) Intermediate/Product Reaction Type
This compound 1. POCl₃ 4-Chloro-2-phenylpyrimidine Halogenation (OH to Cl)
4-Chloro-2-phenylpyrimidine R-NH₂ (Amine) N-R-2-phenylpyrimidin-4-amine Nucleophilic Aromatic Substitution

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and halogenated pyrimidines are excellent substrates for these transformations. ambeed.com To utilize this compound in cross-coupling reactions, it must first be converted into a derivative with a suitable leaving group, most commonly a halide (e.g., 4-chloro-2-phenylpyrimidine) or a triflate.

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions for pyrimidines. 4-Chloro-2-phenylpyrimidine can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base to form 2,4-diarylpyrimidines. vulcanchem.comnih.gov This method allows for the introduction of a diverse range of substituents at the C4 position. The synthesis of compounds like 2-(4-Bromophenyl)-6-phenylpyrimidin-4-ol can be achieved through analogous Suzuki coupling strategies. vulcanchem.com

Heck Coupling: While less common for this specific substrate, Heck reactions could potentially be used to introduce alkenyl groups at the C4 position of the halogenated derivative.

Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling a terminal alkyne with the halogenated pyrimidine, providing access to 4-alkynyl-2-phenylpyrimidine derivatives.

The efficiency and regioselectivity of these reactions are critical, and research has focused on optimizing conditions, such as the choice of catalyst, solvent, and base, to achieve high yields of the desired products. nih.gov

Table 3: Representative Cross-Coupling Reactions

Pyrimidine Substrate Coupling Partner Reaction Name Catalyst System (Example) Product Type
4-Chloro-2-phenylpyrimidine Arylboronic acid Suzuki-Miyaura Pd(PPh₃)₄ / Base 4-Aryl-2-phenylpyrimidine
4-Chloro-2-phenylpyrimidine Terminal alkyne Sonogashira Pd-Cu / Base 4-Alkynyl-2-phenylpyrimidine

Ring Transformations and Rearrangements

The pyrimidine ring, being an electron-deficient heterocycle, can undergo fascinating ring transformation reactions, especially when activated by substituents or when reacting with potent nucleophiles. These reactions often proceed through a sequence of nucleophilic addition, ring-opening, and subsequent re-cyclization. wur.nl

One notable transformation is the pyrimidine-to-pyridine rearrangement. researchgate.net Under certain conditions, often involving strong bases like potassium amide, the pyrimidine ring can open and re-close to form a pyridine (B92270) derivative. The mechanism involves an initial nucleophilic attack, typically at the C6 position, followed by cleavage of a C-C or C-N bond within the ring. wur.nl

Another class of transformations is the "degenerate ring transformation," where a fragment of the pyrimidine ring is replaced by a fragment from the reagent. For example, reacting N-alkylpyrimidinium salts with amidines can replace the N1-C2-N3 fragment of the pyrimidine with the N-C-N fragment of the amidine, resulting in a new pyrimidine derivative. wur.nl While these reactions are typically shown for pyrimidinium salts, they highlight the dynamic nature of the pyrimidine core.

Although specific examples starting directly from this compound are scarce in the literature, its structure is amenable to these types of rearrangements, particularly after conversion to a more reactive derivative (e.g., a pyrimidinium salt or a halogenated version). These transformations provide pathways to structurally diverse heterocyclic systems that might be difficult to access through other synthetic routes. researchgate.net

Tautomerism and Conformational Analysis of 2 Phenylpyrimidin 4 Ol

Pyrimidin-4-ol/Pyrimidin-4(3H)-one Tautomerism

2-Phenylpyrimidin-4-ol is subject to prototropic tautomerism, a form of structural isomerism where isomers readily interconvert through the migration of a proton. testbook.com In this case, the compound exists in a dynamic equilibrium between two primary tautomeric forms: the aromatic hydroxyl (enol) form, This compound , and the non-aromatic but resonance-stabilized keto form, 2-phenylpyrimidin-4(3H)-one .

This phenomenon is a specific example of keto-enol tautomerism, where the pyrimidin-4-ol acts as the enol analogue and the pyrimidin-4(3H)-one represents the keto form. testbook.com Computational and experimental studies on the parent 4-hydroxypyrimidine (B43898) system have shown that the equilibrium generally shifts toward the keto (oxo) form. researchgate.netnih.govresearchgate.net The introduction of a nitrogen atom at the para position relative to the hydroxyl group (as in pyrimidine (B1678525) versus pyridine) is a key factor that favors the stability of the oxo tautomer. researchgate.netnih.gov This preference is also observed in pyrimidine nucleobases found in nature. nih.govresearchgate.net In the gas phase, for instance, pyrimidin-4-one is found to be more stable than the 4-hydroxypyrimidine tautomer. researchgate.net

The equilibrium can be represented as follows:

Tautomeric equilibrium of this compound. The enol form (this compound) is in equilibrium with the more stable keto form (2-phenylpyrimidin-4(3H)-one).

Figure 1: The tautomeric equilibrium between the enol (left) and keto (right) forms of this compound.

The relative populations of these tautomers are not fixed and can be significantly influenced by the surrounding environment, such as the solvent, and by the presence of substituents on the heterocyclic or phenyl rings.

Influence of Substituents on Tautomeric Equilibrium

The tautomeric balance between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms is sensitive to the electronic effects of substituents. The phenyl group at the C2 position, as well as any further substitutions on the phenyl ring, can modulate the relative stability of the two tautomers.

The phenyl group itself, through its resonance and inductive effects, influences the electron density within the pyrimidine ring. For related substituted pyrimidines, the nature of the solvent has been shown to play a critical role. For example, in 2-(4-bromophenyl)-6-phenylpyrimidin-4-ol, the enol (hydroxyl) form is observed to dominate in nonpolar solvents, whereas the keto form is stabilized and becomes predominant in polar media. vulcanchem.com This suggests that the more polar keto tautomer interacts more favorably with polar solvent molecules.

Substituents on the phenyl ring can further tune the equilibrium by altering the electron-donating or electron-withdrawing nature of the entire 2-phenyl moiety. These effects can be predicted based on principles observed in similar heterocyclic systems like pyridones. nih.gov

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (–NO₂) or halo (–F, –Cl) groups on the phenyl ring decrease the electron density on the pyrimidine ring. This effect would likely further stabilize the keto form, which already benefits from significant charge separation and a large dipole moment.

Electron-Donating Groups (EDGs) : Substituents like amino (–NH₂) or methoxy (B1213986) (–OCH₃) groups increase electron density. This could potentially increase the stability of the enol form by enhancing the aromaticity of the pyrimidine ring system.

The influence of these substituents can be systematically analyzed, as summarized in the table below.

Substituent Type on Phenyl RingExample GroupExpected Electronic EffectProbable Shift in Tautomeric Equilibrium
Electron-Donating (EDG)-OCH₃, -NH₂Increases electron density on the pyrimidine ringFavors the enol (pyrimidin-4-ol) form
Electron-Withdrawing (EWG)-NO₂, -CF₃, -ClDecreases electron density on the pyrimidine ringFavors the keto (pyrimidin-4(3H)-one) form

This interactive table summarizes the expected influence of substituents on the tautomeric equilibrium of this compound.

Conformational Landscape Analysis

A fully planar conformation, where the two rings are coplanar, would maximize π-conjugation between the aromatic systems. However, this arrangement would also introduce significant steric repulsion (van der Waals strain) between the ortho-hydrogens of the phenyl ring and the nitrogen atoms (N1 and N3) of the pyrimidine ring.

To alleviate this steric strain, the molecule adopts a non-planar, twisted geometry. Studies on structurally similar compounds, such as 2-(4-bromophenyl)-6-phenylpyrimidin-4-ol, estimate the dihedral angle between the pyrimidine and aryl groups to be in the range of 30–40°. vulcanchem.com This twisted conformation represents an energetic minimum, balancing the stabilizing effect of conjugation with the destabilizing effect of steric hindrance.

The key factors influencing the conformational preference are detailed below.

FactorDescriptionFavored Conformation
Electronic (Conjugation) Overlap of the π-orbitals of the phenyl and pyrimidine rings, which stabilizes the molecule through electron delocalization.Planar (Dihedral Angle ≈ 0°)
Steric (Hindrance) Repulsive interaction between the ortho-hydrogens of the phenyl ring and the lone pairs/atoms of the pyrimidine ring.Non-planar/Twisted (Dihedral Angle > 0°)

This interactive table outlines the competing factors that determine the final conformational geometry of this compound.

The resulting potential energy surface as a function of the dihedral angle shows a global minimum at a twisted angle, with energy barriers to rotation that must be overcome to pass through the fully planar or fully perpendicular conformations.

Advanced Spectroscopic and X Ray Crystallographic Characterization of 2 Phenylpyrimidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-phenylpyrimidin-4-ol. ethernet.edu.et The existence of this compound in a tautomeric equilibrium between the -ol and -one forms can complicate NMR interpretation. encyclopedia.pub The specific solvent, temperature, and concentration can influence the observed chemical shifts. libretexts.org

¹H-NMR and ¹³C-NMR Chemical Shift Analysis

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound and its derivatives reveals characteristic signals for the aromatic and pyrimidine (B1678525) ring protons. The protons of the phenyl group typically appear as a multiplet in the aromatic region. mdpi.com The chemical shifts of protons are influenced by the electronic environment and the presence of nearby functional groups. libretexts.orglibretexts.org For instance, the hydroxyl proton of the -ol tautomer is expected to be a broad signal, and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding. msu.edu

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. oregonstate.edu The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. libretexts.org The carbons of the phenyl ring and the pyrimidine ring will have distinct signals. The C4 carbon, bonded to the hydroxyl group, is expected to be deshielded and appear at a lower field. libretexts.org The presence of the keto-enol tautomerism will also affect the ¹³C-NMR spectrum, potentially showing separate signals for the carbonyl and enol carbons under certain conditions. encyclopedia.pub

¹H and ¹³C NMR Spectral Data for this compound Derivatives
Compound DerivativeNucleusSolventChemical Shift (δ, ppm)Assignment
2-{[5-(hydroxymethyl)-6-methyl-2-phenylpyrimidin-4-yl]amino}ethan-1-ol¹HDMSO-d₆7.44–8.36 (m, 5H)Aromatic
¹³CDMSO-d₆Not explicitly providedAromatic carbons expected in the 125-150 ppm range. oregonstate.edulibretexts.org
Ethyl 4-[(2-hydroxyethyl)amino]-6-methyl-2-phenylpyrimidine-5-carboxylate¹HCDCl₃7.47–8.44 (m, 5H)Aromatic
¹³CCDCl₃Not explicitly providedAromatic carbons expected in the 125-150 ppm range. oregonstate.edulibretexts.org

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule. emerypharma.comharvard.edu

¹H-¹H COSY: This experiment reveals correlations between protons that are spin-spin coupled, typically over two to three bonds. libretexts.org For this compound, COSY would show correlations between adjacent protons on the phenyl ring and between protons on the pyrimidine ring, helping to confirm their relative positions.

¹H-¹³C HSQC: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the direct assignment of carbon resonances based on the already assigned proton signals.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. emerypharma.com

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and vibrational modes within a molecule. sci-hub.st These techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. sci-hub.st

Vibrational Mode Assignments and Functional Group Identification

The vibrational spectra of this compound are characterized by bands corresponding to the stretching and bending vibrations of its constituent functional groups. researchgate.netegyankosh.ac.in

O-H Stretch: A broad band in the FT-IR spectrum in the region of 3200–3400 cm⁻¹ is characteristic of the O-H stretching vibration, indicative of the hydroxyl group in the enol tautomer. vulcanchem.com

C=O Stretch: The keto tautomer would exhibit a strong C=O stretching band, typically in the range of 1660-1720 cm⁻¹. mdpi.com

C=N and C=C Stretching: The pyrimidine and phenyl rings show characteristic C=N and C=C stretching vibrations in the 1400–1620 cm⁻¹ region. vulcanchem.com

C-H Stretching: Aromatic C-H stretching vibrations are generally observed in the 3000–3100 cm⁻¹ region. researchgate.netlibretexts.org

Vibrational Frequencies for this compound and Related Compounds
Vibrational ModeExpected Frequency Range (cm⁻¹)Observed Frequencies (cm⁻¹) for Related CompoundsReference
O-H Stretch3200–3400 (broad)~3124 mdpi.com
N-H Stretch3191-33313192, 3327 mdpi.comresearchgate.net
Aromatic C-H Stretch3000–31003060 researchgate.net
Aliphatic C-H Stretch2850-30002987 researchgate.net
C=O Stretch1660-17201666, 1710, 1715 mdpi.comresearchgate.net
C=N/C=C Stretch (Ring)1400–16201544, 1545, 1580-1620 vulcanchem.comresearchgate.net

Hydrogen Bonding Network Probing

The presence of the hydroxyl group in this compound allows for the formation of intermolecular hydrogen bonds. chemguide.co.uklibretexts.org These interactions can significantly influence the vibrational frequencies. The broadness of the O-H stretching band in the FT-IR spectrum is a classic indicator of hydrogen bonding. msu.edu The position and shape of this band can provide insights into the strength and nature of the hydrogen-bonding network in the solid state. nih.gov In some cases, temperature-dependent studies can be used to further probe these interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic phenyl ring and the pyrimidine system. The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity and the tautomeric form present. The extensive conjugation in the molecule suggests that it will absorb in the UV region.

UV-Vis Spectral Data for Pyrimidine Derivatives
Compound TypeTransitionExpected λ_max (nm)
Aromatic and Heteroaromatic Systemsπ → π200-400
n → π>300 (often weaker)

Electronic Transitions and Absorption Characteristics

The electronic absorption spectra of this compound are characterized by transitions occurring in the ultraviolet-visible region. everyscience.com These absorptions are primarily attributed to π→π* and n→π* electronic transitions within the molecule. koreascience.kr The π→π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity. ncsu.edu The n→π* transitions, which involve the excitation of an electron from a non-bonding orbital (on the nitrogen or oxygen atoms) to a π* antibonding orbital, are generally of lower intensity. koreascience.kr

The specific wavelengths and molar absorptivity values of these transitions provide a characteristic fingerprint of the molecule's electronic structure. The absorption bands in the electronic spectra of such organic compounds are often broad due to the superposition of numerous vibrational and rotational energy levels on the electronic states. uomustansiriyah.edu.iq

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of a compound's absorption bands in response to a change in the polarity of the solvent. d-nb.infotaylorandfrancis.com This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. koreascience.kr For this compound, the polarity of the solvent can influence the energy of the π→π* and n→π* transitions.

In polar solvents, molecules with a higher dipole moment in the excited state compared to the ground state will experience greater stabilization, leading to a bathochromic (red) shift, which is a shift to longer wavelengths. taylorandfrancis.com Conversely, if the ground state is more polar, a hypsochromic (blue) shift to shorter wavelengths may be observed. The study of solvatochromic shifts in a range of solvents with varying polarities can provide valuable information about the nature of the electronic transitions and the change in dipole moment upon excitation. researchgate.net This effect is often analyzed using multiparameter approaches, such as the Kamlet-Taft parameters, to dissect the contributions of solvent polarity/polarizability, acidity, and basicity. koreascience.krresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. uni-saarland.delibretexts.org In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. uni-saarland.de The molecular ion peak provides the molecular weight of this compound.

The fragmentation pattern is a unique characteristic of the molecule and provides valuable structural information. Common fragmentation pathways for aromatic and heterocyclic compounds involve the cleavage of bonds to form stable carbocations and neutral radicals. libretexts.org For this compound, fragmentation may involve the loss of small, stable molecules or radicals from the pyrimidine or phenyl rings. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Table 1: Potential Fragmentation Ions of this compound in Mass Spectrometry

Fragment Ion m/z (Mass-to-Charge Ratio) Possible Neutral Loss
[C10H8N2O]+• (Molecular Ion)172-
[C9H7N2]+143CHO
[C6H5]+77C4H3N2O
[C4H3N2O]+95C6H5

Note: This table represents a hypothetical fragmentation pattern. Actual fragmentation would be confirmed by experimental data.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. uhu-ciqso.es A single crystal of this compound is mounted and rotated in a monochromatic X-ray beam. youtube.com The diffraction pattern of spots produced is recorded, and the intensities and positions of these reflections are used to calculate an electron density map of the crystal. uol.de This map is then interpreted to determine the positions of the individual atoms, yielding a precise molecular structure. uol.de

Table 2: Illustrative Crystallographic Data for a Phenylpyrimidine Derivative

Parameter Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.3
β (°)105.2
Volume (ų)925.6
Z4
R-factor0.045

Note: This data is illustrative and not specific to this compound.

Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)

The crystal structure reveals not only the molecular structure but also how the molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. scirp.org For this compound, key interactions include:

Hydrogen Bonds: The hydroxyl group (-OH) and the nitrogen atoms of the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, leading to the formation of hydrogen-bonded networks. mdpi.com

π-π Stacking: The aromatic phenyl and pyrimidine rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to the stability of the crystal packing. mdpi.com

These interactions play a crucial role in determining the physical properties of the solid state. scirp.org

Crystallographic Disorder and Polymorphism

Crystallographic Disorder refers to situations where a molecule or part of a molecule occupies more than one position in the crystal lattice. This can be either static, with different orientations frozen in different unit cells, or dynamic, involving motion within the crystal.

Polymorphism is the ability of a compound to exist in more than one crystal structure. nih.gov Different polymorphs of this compound would have distinct crystal packing arrangements and, consequently, different physical properties such as melting point, solubility, and stability. nih.gov The existence of polymorphism can be influenced by factors like crystallization conditions (solvent, temperature) and can be identified through techniques like X-ray powder diffraction and thermal analysis. rsc.org The study of polymorphism is of great importance in fields like pharmaceuticals, where the specific crystalline form of a drug can impact its efficacy. nih.gov

Computational Chemistry and Theoretical Studies of 2 Phenylpyrimidin 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govscielo.org.co It is widely utilized for calculating a molecule's optimized geometry and spectral properties. scielo.org.co

Geometrical Parameter Optimization

A crucial first step in computational analysis is the optimization of the molecule's geometrical parameters to find the most stable, or ground state, structure. storion.ru This process involves calculating bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly employed to achieve accurate geometrical optimization. nih.govmdpi.com The optimization aims to locate the geometry where the forces on the atoms are effectively zero. storion.ru For pyrimidine (B1678525) derivatives, computational calculations are often performed to determine the ground state molecular geometry, from which parameters like bond angles and lengths are derived. ijaerd.org The calculated bond lengths and angles can then be compared with experimental data, where available, to validate the computational model. mdpi.com For instance, studies on similar heterocyclic systems have shown that calculated carbon-carbon bond lengths within aromatic rings can differentiate between single and double bond character. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Pyrimidine Derivative (Illustrative Example)

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d,p))
Bond Lengths (Å) C-C (pyrimidine)1.39 - 1.41
C-N (pyrimidine)1.33 - 1.38
C-O1.35
C-C (phenyl)1.39 - 1.40
**Bond Angles (°) **C-N-C (pyrimidine)115 - 120
N-C-N (pyrimidine)120 - 125
C-C-O120 - 122
Note: This table is illustrative and based on typical values for similar structures. Actual values for 2-Phenylpyrimidin-4-ol would require specific DFT calculations.

Vibrational Frequency Calculations and Comparison with Experimental Data

Vibrational analysis is a key application of DFT, providing a theoretical spectrum that can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. q-chem.comnih.gov This comparison helps to confirm the optimized structure and aids in the assignment of vibrational modes to specific molecular motions. nih.gov Calculations are typically performed at the same level of theory as the geometry optimization. mdpi.com The calculated harmonic vibrational frequencies are often scaled to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method. nih.gov A detailed interpretation of the vibrational spectra is often facilitated by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a particular normal mode. nih.gov For pyrimidine derivatives, vibrational studies can identify characteristic stretching and bending modes of the pyrimidine and phenyl rings, as well as the hydroxyl group. banglajol.info

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (Illustrative)

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (FT-IR)Assignment (PED)
O-H stretch3450340098% O-H stretch
C-H stretch (phenyl)3100-30003080-3010Phenyl C-H stretch
C=C stretch (ring)16101605Ring C=C stretch
C-O stretch12501245C-O stretch, C-H bend
Note: This table is illustrative. Specific data for this compound would require dedicated experimental and computational work.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and kinetic stability. malayajournal.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. malayajournal.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is easier to polarize. researchgate.netmalayajournal.org The energies of these orbitals and their gap can be calculated using DFT. ijaerd.orgnih.gov This analysis helps to predict the most likely sites for electrophilic and nucleophilic attack and explains charge transfer within the molecule. malayajournal.org

Table 3: Frontier Molecular Orbital Energies for a Pyrimidine Derivative (Illustrative)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3
Note: These values are illustrative and depend on the specific molecule and computational method.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org They are invaluable for predicting chemical reactivity, particularly for electrophilic and nucleophilic reactions, and for understanding intermolecular interactions like hydrogen bonding. nih.govmalayajournal.org The MEP is calculated from the total charge distribution (electrons and nuclei) and mapped onto the molecular surface, often an isosurface of electron density. uni-muenchen.de Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials. researchgate.netmdpi.com For molecules like this compound, MEP maps can identify the electron-rich nitrogen atoms and the hydroxyl oxygen as potential sites for electrophilic attack or hydrogen bond donation, while the hydrogen atoms are typically in regions of positive potential. uni-muenchen.demdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ajchem-a.com This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of a biological target. orientjchem.orgnih.gov The process involves generating a variety of ligand conformations and positions within the receptor's binding site and then scoring these poses based on a scoring function that estimates the binding energy. orientjchem.org Studies on pyrimidine derivatives often employ molecular docking to understand their potential as inhibitors of various enzymes, such as kinases or xanthine (B1682287) oxidase. nih.govebi.ac.uk For this compound and its analogs, docking studies can reveal key interactions, such as hydrogen bonds with specific amino acid residues and hydrophobic interactions, that are critical for binding affinity and selectivity. orientjchem.orgebi.ac.uk These simulations can guide the design of more potent and selective inhibitors. researchgate.net

Ligand-Protein Binding Mode Prediction

The prediction of how a ligand binds within the active site of a protein is a cornerstone of structure-based drug design. nih.gov Molecular docking is a primary computational technique used for this purpose, predicting the preferred orientation and conformation of a ligand when bound to a receptor. arxiv.org Studies on derivatives of the 2-phenylpyrimidine (B3000279) scaffold have utilized molecular docking to elucidate their binding modes with various protein targets.

For instance, in studies of N-phenylpyrimidine-4-amine derivatives targeting FMS-like tyrosine kinase-3 (FLT3), a key protein in acute myeloid leukemia, molecular docking identified critical interactions within the hydrophobic active site. nih.gov Key amino acid residues such as K644, C694, F691, E692, N701, D829, and F830 were shown to be crucial for ligand binding. nih.gov Similarly, in the investigation of (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine derivatives as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), docking was employed to explore the binding mode and identify key residues at the active site, including Ile62, Val70, and Lys85. nih.gov

In another example, derivatives of 2-phenyl-4-piperidinyl-6,7-dihydrothieno[3,4-d]pyrimidine were evaluated as inhibitors of phosphodiesterase 4B (PDE4B). researchgate.net Molecular docking was used to study the binding modes of these compounds within the active site of the receptor, helping to identify the most favorable binding poses, which are typically those with the most negative binding energies. researchgate.net

Table 1: Predicted Interacting Residues for 2-Phenylpyrimidine Derivatives with Protein Targets

Derivative ClassProtein TargetKey Interacting ResiduesComputational Method
N-phenylpyrimidine-4-amine derivativesFLT3K644, C694, F691, E692, N701, D829, F830 nih.govMolecular Docking
(5-imidazol-2-yl-4-phenylpyrimidin-2-yl) [2-(2-pyridylamino)ethyl]amine derivativesGSK-3Ile62, Val70, Lys85 nih.govMolecular Docking
2-Phenyl-4-piperidinyl-6,7-dihydrothieno [3,4-d]pyrimidine derivativesPDE4BNot explicitly listed, but poses with the most negative binding energies were identified. researchgate.netMolecular Docking

Prediction of Binding Affinity

Accurately predicting the binding affinity between a ligand and a protein is a major goal in computational drug design, as it helps prioritize compounds for synthesis and testing. nih.govbiorxiv.org Various computational methods, from simple scoring functions to more rigorous free energy calculations, are used to estimate this affinity, which is often expressed as a binding free energy (ΔG) or correlated with experimental values like the half-maximal inhibitory concentration (IC50). mdpi.com

For derivatives of the 2-phenylpyrimidine scaffold, computational studies have successfully predicted binding affinities. In the study of N-phenylpyrimidine-4-amine derivatives against FLT3, methods like Molecular Mechanics Poison-Boltzmann/Generalized Born Surface Area (MM-PB/GBSA) and linear interaction energy (LIE) estimation were used to provide critical information on the binding affinity of the docked compounds. nih.gov The study noted that a mutation in the gatekeeper residue F691 resulted in a lower predicted binding affinity for the ligand. nih.gov

In the context of PDE4B inhibitors, a 2-phenyl-4-piperidinyl-6,7-dihydrothieno[3,4-d]pyrimidine derivative was identified as a moderate inhibitor with an IC50 value of 150 nM. researchgate.net Subsequent optimization led to a derivative with potent PDE4B inhibitory activity (IC50 = 25 nM) and ultimately an N-propylacetamide derivative with an IC50 of 7.5 nM. researchgate.net These experimental values provide a benchmark for validating and refining computational binding affinity predictions. Generally, a predicted binding affinity (ΔG) of less than or equal to -8 kcal/mol is indicative of strong interactions.

Table 2: Computationally and Experimentally Determined Affinities of 2-Phenylpyrimidine Derivatives

Derivative ClassProtein TargetMethod/Value TypeReported Value
N-phenylpyrimidine-4-amine derivativesFLT3MM-PB(GB)SA / LIERelative affinities calculated nih.gov
2-Phenyl-4-piperidinyl-6,7-dihydrothieno [3,4-d]pyrimidine derivative (initial)PDE4BIC50 (experimental)150 nM researchgate.net
5,5-dioxo-7,8-dihydro-6H-thiopyrano [3,2-d]pyrimidine derivative (optimized)PDE4BIC50 (experimental)25 nM researchgate.net
N-propylacetamide derivative (optimized)PDE4BIC50 (experimental)7.5 nM researchgate.net

Molecular Dynamics (MD) Simulations to Explore Conformational Space

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, exploring the conformational space of the ligand-protein complex over time. mdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. mdpi.comnih.gov

MD simulations have been integral to validating the binding modes of 2-phenylpyrimidine derivatives. For inhibitors of PDE4B, docked complexes were subjected to 100ns MD simulations to assess their binding stability. researchgate.net The results indicated that the lead compound bound tightly and formed a stable complex with the target protein. researchgate.net Similarly, for GSK-3 inhibitors, MD simulation results validated that key residues (Ile62, Val70, and Lys85) play a crucial role in maintaining a stable complex with the inhibitors. nih.gov

In the study of FLT3 inhibitors, MD simulations coupled with MM-PB(GB)SA calculations provided information on the stability and binding affinity of the selected compounds. nih.gov Analysis of the simulation trajectory, often by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, can confirm whether the system reaches a stable equilibrium. mdpi.com Stable binding interactions are often established within the initial 10-20 ns of the simulation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orglongdom.org By correlating molecular descriptors (numerical representations of physicochemical properties) with activity, QSAR models can predict the potency of new, unsynthesized compounds and provide insights into the structural features that are important for activity. mdpi.comwikipedia.org

Three-dimensional (3D)-QSAR studies have been successfully applied to series of 2-phenylpyrimidine derivatives. For a set of 79 GSK-3 inhibitors based on the (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine scaffold, 3D-QSAR models were constructed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.gov The resulting models showed excellent predictive ability, with high cross-validated (q²) and non-cross-validated (r²) correlation coefficients. nih.gov The contour maps generated from these models visually highlighted that electrostatic and hydrogen-bond donor fields were critical for inhibitory activity. nih.gov

A similar approach was used for N-phenylpyrimidine-4-amine derivatives targeting FLT3. nih.gov The CoMFA and CoMSIA models developed for 40 compounds also demonstrated reasonable external predictive power, and the resulting contour maps provided valuable information about favorable and unfavorable positions for chemical substitutions to enhance activity. nih.gov For PDE4B inhibitors, a 3D-QSAR model was generated that was deemed reliable for activity prediction, with r² and q² values of 0.96 and 0.91, respectively. researchgate.net

Table 3: Statistical Validation of QSAR Models for 2-Phenylpyrimidine Derivatives

Derivative ClassTargetQSAR Methodq² (Cross-validated)r² (Non-cross-validated)
(5-imidazol-2-yl-4-phenylpyrimidin-2-yl) [2-(2-pyridylamino)ethyl]amine derivativesGSK-3CoMFA0.743 nih.gov0.980 nih.gov
(5-imidazol-2-yl-4-phenylpyrimidin-2-yl) [2-(2-pyridylamino)ethyl]amine derivativesGSK-3CoMSIA0.813 nih.gov0.976 nih.gov
N-phenylpyrimidine-4-amine derivativesFLT3CoMFA0.802 nih.gov0.983 nih.gov
N-phenylpyrimidine-4-amine derivativesFLT3CoMSIA0.725 nih.gov0.965 nih.gov
2-Phenyl-4-piperidinyl-thieno[3,4-d] pyrimidine derivativesPDE4B3D-QSAR0.91 researchgate.net0.96 researchgate.net

Structure Activity Relationship Sar Studies of 2 Phenylpyrimidin 4 Ol Analogues

Influence of Substituents on Biological Potency

The biological potency of 2-phenylpyrimidin-4-ol analogues can be significantly altered by the introduction of various substituents on both the phenyl and pyrimidine (B1678525) rings. These modifications can enhance the compound's inhibitory activity against specific enzymes by optimizing interactions within the target's active site.

Research into xanthine (B1682287) oxidase inhibitors has demonstrated that substitutions on the 2-phenyl ring are critical for potency. ebi.ac.uknih.gov For instance, the introduction of a cyano group at the C-3 position and an alkoxy group at the C-4 position of the phenyl ring leads to a significant increase in inhibitory activity. ebi.ac.uknih.gov The length and nature of the alkoxy chain are also determining factors; an optimized compound, 2-(3-cyano-4-isopentoxy)phenylpyrimidine-4-ol, was found to be a highly potent xanthine oxidase inhibitor with an IC₅₀ value of 0.046 µM, approximately 120 times more potent than the reference drug allopurinol. ebi.ac.uk SAR analysis revealed that increasing the carbon chain length of the alkoxy group from three to eight carbons can lead to a significant enhancement in xanthine oxidase inhibition. mdpi.com

In the context of phosphodiesterase 4 (PDE4) inhibitors, modifications to the pyrimidine core and its substituents have yielded potent compounds. A 5-carbamoyl-2-phenylpyrimidine derivative showed moderate PDE4B inhibitory activity (IC₅₀=200 nM), but modification of the carboxylic acid moiety to an N-neopentylacetamide derivative resulted in a substantial increase in potency (IC₅₀=8.3 nM). rcsb.org Further structural evolution led to a fused bicyclic lactam scaffold, a 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one derivative, which exhibited excellent inhibitory activity against LPS-induced tumor necrosis factor-alpha (TNF-α) production with an IC₅₀ of 0.21 nM. rcsb.org

For inhibitors of the deubiquitinating enzyme USP1/UAF1, N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown nanomolar potency. nih.govresearchgate.net SAR studies indicated that truncating the benzyl (B1604629) group or introducing heteroatoms at position 5 of the pyrimidine core were productive strategies for optimization. researchgate.net

The table below summarizes the influence of various substituents on the biological potency of this compound analogues against different targets.

Table 1: Influence of Substituents on Biological Potency

Target Enzyme Base Scaffold Substituent Modification Resulting Potency (IC₅₀)
Xanthine Oxidase This compound 3-cyano, 4-isopentoxy on phenyl ring 0.046 µM ebi.ac.uk
PDE4B 5-Carbamoyl-2-phenylpyrimidine N-neopentylacetamide at position 5 8.3 nM rcsb.org
PDE4B 2-Phenyl-4-piperidinyl-6,7-dihydrothieno[3,4-d]pyrimidine Fused 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine 25 nM researchgate.netrcsb.org

Identification of Pharmacophore Elements for Target Binding

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. dovepress.com Identifying these key features in this compound analogues is fundamental to designing new, more effective molecules.

For xanthine oxidase inhibitors, molecular modeling and SAR studies have established that the hydroxy group at the C-4 position of the pyrimidine ring is a crucial pharmacophore element. ebi.ac.uknih.gov This group, along with an amino group at the same position, can form key interactions within the enzyme's active site. ebi.ac.uknih.gov The pyrimidine ring itself, particularly the nitrogen atoms at positions 1 and 3, also plays a vital role. d-nb.info The 2-phenyl group contributes to affinity through hydrophobic interactions, while a carboxylic acid at position 5 can be critical for enzyme inhibition.

In the development of inhibitors for the USP1/UAF1 complex, a pharmacophore model was generated which highlighted the necessity of hydrogen bond acceptors on the pyrimidine ring for enhancing activity. researchgate.net The model for these N-benzyl-2-phenylpyrimidin-4-amine derivatives consists of key features that dictate the interaction with the target protein complex. nih.govresearchgate.net

For PDE4 inhibitors, the 2-phenylpyrimidine (B3000279) scaffold serves as a core element. nih.gov X-ray crystallography of a potent inhibitor bound to the PDE4B catalytic domain revealed the specific binding mode and key interactions, which informed the design of next-generation compounds with fused bicyclic lactam scaffolds. rcsb.org

The essential pharmacophoric features for various targets are summarized below.

Table 2: Key Pharmacophore Elements for Target Binding

Target Scaffold Class Essential Pharmacophore Features
Xanthine Oxidase 2-Phenylpyrimidines 4-hydroxy or 4-amino group on pyrimidine; Phenyl group at position 2 for hydrophobic interactions; Carboxylic acid at position 5. ebi.ac.uknih.gov
USP1/UAF1 N-Benzyl-2-phenylpyrimidin-4-amine Hydrogen bond acceptors on the pyrimidine ring; Specific conformation of the N-benzyl group. researchgate.net
PDE4B 2-Phenylpyrimidines 2-phenylpyrimidine core; Specific substitutions at position 5 (e.g., N-neopentylacetamide); Fused ring systems. rcsb.orgnih.gov

Relationship Between Molecular Modifications and Selectivity

Achieving selectivity for a specific biological target over others is a major goal in drug design to minimize off-target side effects. For this compound analogues, specific molecular modifications have been shown to impart significant selectivity.

A prominent example is in the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their anti-inflammatory effects without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govbrieflands.com For diarylpyrimidine and related diarylheterocycle inhibitors, the introduction of a para-sulfonamide (SO₂NH₂) or para-methylsulfone (SO₂Me) group on one of the phenyl rings is a key determinant for COX-2 selectivity. nih.gov This polar moiety is thought to interact with a specific side pocket present in the COX-2 active site but absent in COX-1. nih.gov Extensive SAR studies on 2-(4-methylsulfonylphenyl)pyrimidine derivatives have led to the identification of compounds with up to 780-fold more selectivity for COX-2 than the reference drug rofecoxib. nih.gov

Selectivity is also a critical issue for phosphodiesterase 4 (PDE4) inhibitors, as the emetic side effects are often linked to the inhibition of the PDE4D subtype, whereas the anti-inflammatory benefits are associated with PDE4B inhibition. researchgate.net Research on 2-phenylpyrimidine derivatives has yielded compounds with significant selectivity for PDE4B over PDE4D. One promising compound demonstrated high inhibitory activity against PDE4B (IC₅₀ = 5.5 nM) with 80-fold lower activity against PDE4D (IC₅₀ = 440 nM). nih.govencyclopedia.pub This selectivity is achieved through fine-tuning the substituents on the 2-phenylpyrimidine scaffold to exploit subtle differences between the catalytic sites of the PDE4 subtypes. researchgate.net

The table below illustrates how specific molecular changes influence target selectivity.

Table 3: Molecular Modifications and Target Selectivity

Compound Class Molecular Modification Target Effect on Selectivity
Diarylpyrimidines Addition of a p-methylsulfonyl (SO₂Me) group to the phenyl ring COX-2 Significantly increases selectivity for COX-2 over COX-1. nih.gov
2-Phenylpyrimidines Optimized substituents on the core scaffold PDE4B Achieved an 80-fold selectivity for PDE4B over the PDE4D subtype. nih.govencyclopedia.pub

Biological Activities and Medicinal Chemistry Applications of 2 Phenylpyrimidin 4 Ol Analogues

Anticancer Activity

Analogues of 2-phenylpyrimidin-4-ol have shown notable potential as anticancer agents through various mechanisms, including the inhibition of DNA synthesis and proliferation of cancer cells, as well as direct cytotoxic effects on a range of cancer cell lines.

Inhibition of DNA Synthesis and Cell Proliferation

Certain this compound derivatives have been found to interfere with the fundamental processes of DNA replication and cell division in cancerous cells. Pyrimidine (B1678525) analogues can act as "suicide" nucleotides, which, when incorporated into DNA, terminate the synthesis process, ultimately leading to apoptosis or programmed cell death nih.gov. For instance, studies on novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have demonstrated that these compounds can induce cell cycle arrest at the S phase in cancer cells rsc.org. This disruption of the cell cycle progression effectively halts the proliferation of malignant cells.

Furthermore, some N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which plays a crucial role in DNA damage response nih.gov. By inhibiting this complex, these compounds lead to increased levels of monoubiquitinated PCNA (Ub-PCNA), a key protein in DNA replication and repair, which ultimately results in decreased cancer cell survival nih.gov. This targeted inhibition of DNA synthesis and repair pathways highlights the potential of these analogues as effective anticancer therapeutics.

Cytotoxic Properties Against Cancer Cell Lines

Numerous studies have documented the cytotoxic effects of this compound analogues against a variety of human cancer cell lines. The in vitro anticancer activity of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.

For example, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were tested against four cancer cell lines: MCF-7 (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) rsc.org. One particular compound, 7b , exhibited potent cytotoxic activity against MCF-7 and HeLa cells with IC50 values of 0.48 ± 0.11 μM and 0.74 ± 0.13 μM, respectively rsc.org. Similarly, newly synthesized indazol-pyrimidine derivatives have shown significant cytotoxic inhibitory activity against the MCF-7 cell line, with some compounds demonstrating IC50 values as low as 1.629 µM mdpi.com.

Other research on pyrazolo[3,4-d]pyrimidin-4-one derivatives also revealed antitumor activity against the MCF-7 human breast adenocarcinoma cell line nih.gov. One of the most potent compounds in this series, 10e , displayed an IC50 value of 11 µM nih.gov. The cytotoxic potential of these analogues underscores their promise in the development of new cancer therapies.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-amino-4-aryl-pyrimidine derivative (7b)MCF-7 (Breast)0.48 ± 0.11 rsc.org
2-amino-4-aryl-pyrimidine derivative (7b)HeLa (Cervical)0.74 ± 0.13 rsc.org
Indazol-pyrimidine derivative (4f)MCF-7 (Breast)1.629 mdpi.com
Indazol-pyrimidine derivative (4i)MCF-7 (Breast)1.841 mdpi.com
Pyrazolo[3,4-d]pyrimidin-4-one derivative (10e)MCF-7 (Breast)11 nih.gov
Pyrazolo[3,4-d]pyrimidin-4-one derivative (10d)MCF-7 (Breast)12 nih.gov

Antimicrobial Properties

Analogues of this compound have demonstrated significant antimicrobial activity, encompassing both antibacterial effects against a range of Gram-positive and Gram-negative bacteria and antifungal properties against various pathogenic fungi.

Antibacterial Activity (Gram-positive and Gram-negative strains)

The antibacterial potential of this compound derivatives has been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key measure of antibacterial efficacy.

In one study, synthesized pyrimidin-2-ol/thiol/amine analogues were screened for their in vitro antimicrobial activity. The results indicated that these compounds displayed appreciable antibacterial activities against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli, Salmonella enterica, and Pseudomonas aeruginosa researchgate.net. For instance, against S. aureus, some compounds showed MIC values as low as 0.87 µM/ml, while against B. subtilis, the most potent compound had an MIC of 0.96 µM/ml researchgate.net. In the case of Gram-negative bacteria, significant activity was observed against S. enterica (MIC = 1.55 µM/ml), E. coli (MIC = 0.91 µM/ml), and P. aeruginosa (MIC = 0.77 µM/ml) researchgate.net.

Another study on new 2-phenyl-quinoline-4-carboxylic acid derivatives also reported good antibacterial activity against Staphylococcus aureus, with one compound showing a MIC of 64 μg/mL mdpi.com. These findings highlight the potential of these analogues as a source for the development of new antibacterial agents.

Compound ClassBacterial StrainMIC (µM/ml)Reference
Pyrimidin-2-ol/thiol/amine analogueS. aureus0.87 researchgate.net
Pyrimidin-2-ol/thiol/amine analogueB. subtilis0.96 researchgate.net
Pyrimidin-2-ol/thiol/amine analogueE. coli0.91 researchgate.net
Pyrimidin-2-ol/thiol/amine analogueS. enterica1.55 researchgate.net
Pyrimidin-2-ol/thiol/amine analogueP. aeruginosa0.77 researchgate.net

Antifungal Activity

In addition to their antibacterial properties, this compound analogues have shown promising activity against various fungal pathogens. The antifungal efficacy is also typically measured by the minimum inhibitory concentration (MIC).

A series of novel 2-phenylpyrimidine (B3000279) derivatives were designed and synthesized as potential antifungal agents targeting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi nih.gov. The in vitro antifungal activity of these compounds was evaluated against seven pathogenic fungi. Several of the synthesized compounds exhibited good antifungal activities, with one of the most potent compounds showing MIC values in the range of 0.25–1 μg mL−1 against Candida krusei, which was superior to the reference drug fluconazole nih.gov.

Another study on pyrimidin-2-ol/thiol/amine analogues also reported significant antifungal activity against Candida albicans and Aspergillus niger. One compound showed a notable MIC of 1.73 µM/ml against C. albicans, while another was found to be the most potent against A. niger with an MIC of 1.68 µM/ml researchgate.net. These results indicate that this compound analogues are a promising scaffold for the development of new antifungal drugs.

Compound ClassFungal StrainMIC (µg/mL or µM/ml)Reference
2-phenylpyrimidine derivativeCandida krusei0.25–1 µg/mL nih.gov
Pyrimidin-2-ol/thiol/amine analogueCandida albicans1.73 µM/ml researchgate.net
Pyrimidin-2-ol/thiol/amine analogueAspergillus niger1.68 µM/ml researchgate.net

Anti-inflammatory Effects and COX Inhibition

The anti-inflammatory properties of this compound analogues are largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. There are two main isoforms of the COX enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in normal physiological functions, COX-2 is induced during inflammation and is a primary target for anti-inflammatory drugs.

Several studies have investigated the COX inhibitory activity of pyrimidine derivatives. In one such study, pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory potential against COX enzymes. The results showed that several derivatives suppressed the activity of COX enzymes, thereby inhibiting the production of prostaglandin E2 (PGE2) nih.gov. The potency of these compounds was reported as IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity.

Another study focused on pyrimidine derivatives as selective COX-2 inhibitors. Two of the tested compounds, L1 and L2 , demonstrated high selectivity towards COX-2, with IC50 values comparable to the well-known COX-2 inhibitor, meloxicam mdpi.com. Specifically, these compounds were found to be more potent inhibitors of COX-2 than the non-selective NSAID piroxicam mdpi.com. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Compound ClassEnzymeIC50 (µmol)Reference
Pyrimidine derivative (5)COX-20.04 ± 0.09 nih.gov
Pyrimidine derivative (6)COX-20.04 ± 0.02 nih.gov
Pyrimidine derivative (7)COX-20.36 nih.gov
Pyrimidine derivative (9)COX-20.29 nih.gov
Celecoxib (standard)COX-20.04 ± 0.01 nih.gov

Modulation of Inflammatory Mediators

Pyrimidine derivatives have been shown to exert anti-inflammatory effects by modulating the expression and activity of key inflammatory mediators. rsc.org These compounds can inhibit mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. rsc.orgnih.govmdpi.com The mechanism often involves the downregulation of signaling pathways crucial for the inflammatory response, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.gov For instance, certain pyrrole-based compounds, which share heterocyclic similarities, have been found to suppress TNF-α and IL-6 in peripheral blood mononuclear cells. The anti-inflammatory properties of these analogues suggest their potential in treating chronic inflammatory diseases. mdpi.comnih.gov

Cyclooxygenase-2 (COX-2) Inhibition

A significant area of research for pyrimidine analogues is their activity as selective inhibitors of cyclooxygenase-2 (COX-2). The COX-2 enzyme is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation. mdpi.com Selective COX-2 inhibitors are sought after as anti-inflammatory agents with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. mdpi.com

Studies have identified pyrimidine derivatives with high selectivity for COX-2 over COX-1. nih.govnih.gov In vitro assays demonstrated that certain analogues exhibit inhibitory activity comparable to the established selective COX-2 inhibitor, meloxicam, and superior to the non-selective NSAID, piroxicam. nih.govnih.gov This selectivity highlights the potential of the this compound scaffold as a basis for developing safer anti-inflammatory drugs. nih.gov

Table 1: COX-2 Inhibition by Pyrimidine Analogues

Compound Target Activity Comparison
Pyrimidine Derivative L1 COX-2 High selectivity and inhibition Comparable to Meloxicam, superior to Piroxicam

Antiviral Activities

The pyrimidine core is a constituent of nucleosides, making it a key structure in the development of antiviral agents. A wide variety of pyrimidine-containing molecules have been synthesized and evaluated for their ability to inhibit the replication of numerous viruses. nih.gov These include both DNA viruses, such as herpes simplex virus-1 (HSV-1), and a broad spectrum of RNA viruses like influenza virus, respiratory syncytial virus (RSV), and coronaviruses. nih.govmdpi.com

Specifically, 4,7-disubstituted pyrimido[4,5-d]pyrimidine (B13093195) derivatives have shown selective efficacy against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com Research in this area is driven by the urgent need for new antiviral therapies, particularly for emerging viral threats. nih.gov

Table 2: Antiviral Activity of Pyrimido[4,5-d]pyrimidine Analogues

Compound Class Virus Target Result
Amino-indane substituted Human Coronavirus 229E (HCoV-229E) Promising antiviral activity

Enzyme Inhibition Mechanisms

The structural features of this compound analogues make them suitable candidates for interacting with the active sites of various enzymes, leading to their inhibition. This has been exploited in drug design to target enzymes implicated in a range of pathologies.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. frontiersin.orgnih.gov Overactivity of this enzyme leads to hyperuricemia, a precursor to gout. nih.gov Pyrimidine analogues, particularly those with structures related to the purine ring, have been investigated as xanthine oxidase inhibitors. For example, pyrazolo[3,4-d]pyrimidines, which are structurally similar to the approved inhibitor allopurinol, have shown potent inhibitory activity. nih.gov The mechanism often involves competitive or mixed-type inhibition, where the analogue binds to the molybdenum-containing active site of the enzyme. frontiersin.orgresearchgate.net

Deubiquitinase Inhibition (e.g., USP1/UAF1)

The deubiquitinase (DUB) enzyme USP1 (ubiquitin-specific protease 1), in complex with its cofactor UAF1 (USP1-associated factor 1), is a key regulator of DNA damage response pathways and is considered a promising target for cancer therapy. nih.govnih.gov Medicinal chemistry efforts have led to the development of potent and selective inhibitors of the USP1/UAF1 complex based on a 2-phenylpyrimidine scaffold.

Specifically, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as highly effective inhibitors. researchgate.net The compound ML323 emerged from these studies as a selective, nanomolar inhibitor of USP1/UAF1. nih.govsemanticscholar.org This inhibition leads to an increase in the monoubiquitinated forms of PCNA and FANCD2, which are substrates of USP1/UAF1, thereby disrupting DNA repair and enhancing the efficacy of DNA-damaging agents like cisplatin in cancer cells. nih.govsemanticscholar.org A strong correlation has been demonstrated between the IC50 values of these compounds for USP1/UAF1 inhibition and their activity in decreasing the survival of non-small cell lung cancer cells. nih.govresearchgate.net

Table 3: Activity of 2-Phenylpyrimidine Analogues against USP1/UAF1

Compound Class Potency Cellular Effect
ML323 N-benzyl-2-phenylpyrimidin-4-amine Nanomolar inhibitory potency (IC50 = 76 nM) Increases monoubiquitinated PCNA; decreases cancer cell survival
Pimozide Bioactive Molecule Screen Hit Noncompetitive inhibition (Ki = 0.5 µM) Synergistic with cisplatin in inhibiting cancer cell proliferation

Phosphodiesterase (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). nih.gov Elevated cAMP levels in immune and inflammatory cells lead to a reduction in the inflammatory response. nih.gov Consequently, PDE4 inhibitors are used for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. nih.govnih.gov

The development of PDE4 inhibitors has explored a multitude of heterocyclic scaffolds. While specific research on this compound as a PDE4 inhibitor is less prominent, the broader class of pyrimidine-containing heterocycles is of interest in this field. The therapeutic goal is to achieve selective PDE4 inhibition to increase intracellular cAMP, which suppresses the release of inflammatory mediators and relaxes airway smooth muscle. frontiersin.org Roflumilast is an example of an approved PDE4 inhibitor used for the treatment of severe COPD. nih.gov

Coordination Chemistry and Metal Complexes of 2 Phenylpyrimidin 4 Ol

2-Phenylpyrimidin-4-ol as a Ligand in Coordination Compounds

This compound can exist in tautomeric equilibrium with its keto form, 2-phenylpyrimidin-4(3H)-one. This characteristic is fundamental to its role as a ligand. Upon deprotonation, the resulting 2-phenylpyrimidin-4-olate anion can act as a versatile coordinating agent.

Typically, it functions as a bidentate ligand , forming a stable chelate ring by coordinating to a metal center through one of the ring nitrogen atoms (usually N3) and the exocyclic oxygen atom. This N,O-coordination mode is common for related hydroxypyrimidine and pyrimidine-thione ligands. researchgate.netresearchgate.net The combination of a hard oxygen donor and a borderline nitrogen donor allows this compound to coordinate with a variety of transition metals. researchgate.net In some structural arrangements, it can also act as a bridging ligand, linking two or more metal centers, which is a key feature in the formation of polymeric or supramolecular structures. acs.org

The coordination behavior is influenced by several factors:

The nature of the metal ion: Different metals will have varying affinities for the nitrogen and oxygen donor sites.

Reaction conditions: pH and solvent can influence the tautomeric form and the deprotonation state of the ligand.

The phenyl group at the 2-position can also influence the electronic properties and steric accessibility of the coordination sites, potentially impacting the stability and reactivity of the resulting metal complexes.

Synthesis and Characterization of Metal-Pyrimidine Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in a polar solvent.

A typical synthetic procedure can be described as follows:

this compound is dissolved in a solvent such as methanol (B129727), ethanol, or a mixture including DMF or DMSO to ensure solubility. researchgate.netdntb.gov.ua

A solution of the metal salt (e.g., chlorides, nitrates, or acetates of metals like Cu(II), Co(II), Ni(II), Zn(II), or Ru(II)) is added to the ligand solution, often in a specific stoichiometric ratio (e.g., 2:1 ligand-to-metal). scirp.orgacs.org

The reaction mixture is typically heated under reflux for several hours to facilitate complex formation. researchgate.net

Upon cooling, the resulting solid complex often precipitates and can be collected by filtration, washed with a suitable solvent, and dried. scirp.org

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose. acs.orgresearchgate.netfrontiersin.org

Characterization Technique Expected Observations and Inferences
FT-IR Spectroscopy A shift in the C=O stretching vibration and changes in the C=N/C=C ring stretching vibrations upon complexation confirm the coordination of the pyrimidine (B1678525) ring and the exocyclic oxygen to the metal ion. The appearance of new bands at lower frequencies can be assigned to M-O and M-N stretching vibrations. scirp.org
¹H and ¹³C NMR Spectroscopy For diamagnetic complexes (e.g., Zn(II)), shifts in the signals of the protons and carbons near the coordination sites (N3 and the carbonyl group) compared to the free ligand provide evidence of complex formation in solution. acs.org
UV-Visible Spectroscopy Shifts in the π→π* and n→π* transition bands of the ligand upon coordination are observed. New bands may appear in the visible region due to d-d electronic transitions within the metal center, which can provide information about the coordination geometry (e.g., octahedral or square planar). scirp.orgfrontiersin.org
Mass Spectrometry This technique helps in determining the molecular weight of the complex and provides information about its stoichiometry and fragmentation pattern. dntb.gov.ua
Single-Crystal X-ray Diffraction This is the most definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. acs.org

Geometric Isomerism in Pyrimidine-Metal Complexes

Geometric isomerism is a common feature in coordination chemistry, arising from the different possible spatial arrangements of ligands around a central metal ion. acs.org For complexes of this compound (represented as L), which acts as a bidentate ligand, distinct isomers are possible, particularly in square planar and octahedral geometries. nih.gov

Octahedral Complexes: In an octahedral complex with the general formula [M(L)₂X₂], where X is a monodentate ligand, two geometric isomers are possible:

cis isomer: The two X ligands are adjacent to each other, with a 90° angle between them.

trans isomer: The two X ligands are on opposite sides of the metal center, with a 180° angle between them.

For octahedral complexes of the type [M(L)₃], facial (fac) and meridional (mer) isomers can occur:

fac isomer: The three similar donor atoms (e.g., the three nitrogen atoms from the pyrimidine rings) are located on one triangular face of the octahedron.

mer isomer: The three similar donor atoms are arranged in a plane that bisects the octahedron (an equatorial plane). nih.gov

The specific isomer formed can be influenced by the metal ion, reaction conditions, and the steric and electronic properties of the ligands. The different geometric arrangements can lead to variations in the physical and chemical properties of the complexes, including their color, solubility, and reactivity. rsc.org

Applications of this compound Coordination Complexes

While direct catalytic applications of this compound complexes are not extensively documented, the broader class of metal complexes containing hydroxypyridine or hydroxypyrimidine ligands has shown significant promise in various catalytic transformations. rsc.orgrsc.org These related systems suggest that this compound complexes could serve as effective catalysts.

The key to their catalytic activity often lies in metal-ligand cooperation, where the hydroxyl/oxo group on the pyrimidine ring is not merely a spectator but an active participant in the catalytic cycle. rsc.orgmdpi.com For instance, ruthenium and iridium complexes bearing hydroxypyridine ligands have been successfully employed as catalysts for:

Transfer Hydrogenation: These complexes can efficiently catalyze the reduction of ketones to alcohols, with the hydroxyl group on the ligand potentially facilitating proton transfer steps. nih.govbeilstein-journals.org

Oxidation Reactions: Copper(II) complexes with related Schiff bases derived from 2-amino-3-hydroxypyridine (B21099) have demonstrated remarkable activity in the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde. mdpi.com Manganese and other transition metal complexes are also known to catalyze various oxidation reactions, including the aerobic oxidation of phenols and catechols. nih.gov

The catalytic cycle in these systems often involves the deprotonation of the ligand's hydroxyl group, which modulates the electronic properties of the metal center and can act as a proton relay. rsc.org It is plausible that complexes of this compound could exhibit similar catalytic activities, particularly in oxidation and hydrogenation reactions.

Supramolecular chemistry involves the assembly of molecules into larger, well-defined structures through non-covalent interactions. gla.ac.uk The ability of this compound to act as a bridging bidentate ligand makes it an excellent building block for the construction of complex supramolecular architectures through self-assembly with metal ions.

Studies on the closely related 2-hydroxypyrimidine (B189755) have shown that it can self-assemble with palladium(II) and platinum(II) ions to form tetranuclear cyclic complexes, [M(pymo)]₄, which are structurally analogous to calix acs.orgarenes. acs.org These "metallacalixarenes" possess a cavity that can encapsulate other molecules or ions, demonstrating potential for host-guest chemistry.

Furthermore, platinum(II) complexes of 2-hydroxypyrimidine can form discrete hexagonal supramolecular assemblies through hydrogen bonding with other molecules like 2-aminopyrimidine (B69317). acs.org This highlights the dual role of coordination bonds and hydrogen bonds in directing the formation of these intricate structures. The self-assembly process is highly dependent on the coordination geometry of the metal, the bridging nature of the ligand, and the reaction conditions. nih.gov The phenyl substituent in this compound could introduce additional π-π stacking interactions, further influencing the final supramolecular structure.

Materials Science Applications of 2 Phenylpyrimidin 4 Ol Derivatives

Development of New Functional Materials

The 2-phenylpyrimidin-4-ol core serves as a versatile platform for the synthesis of novel functional materials. Its derivatives are recognized as crucial building blocks for creating specialty chemicals and materials with unique, tailored properties. The ability to modify the pyrimidine (B1678525) ring at various positions allows for the introduction of diverse functional groups, leading to materials with specific and enhanced characteristics. researchgate.net

A significant advancement in this area is the application of pyrimidine derivatives in dynamic covalent chemistry to create dynamic functional materials. nih.gov For instance, research has demonstrated that the aza-Michael addition reaction between dihydropyrimidin-2(1H)-thione, a related heterocyclic structure, and electron-deficient olefins is reversible. This dynamic nature allows for the production of degradable linear polymers as well as recyclable and self-healing crosslinked polymers. nih.gov Crucially, the inclusion of the heterocycle endows the resulting polymer with intrinsic functions that are difficult to achieve with standard dynamic covalent chemistry. These functions include excellent blocking of ultraviolet (UV) and high-energy blue light, along with tunable fluorescence and phosphorescence properties. nih.gov This approach provides a pathway to develop advanced materials that are both functional and sustainable.

The fundamental structure of pyrimidine derivatives makes them ideal scaffolds for further chemical elaboration, enabling the synthesis of more complex heterocyclic compounds for various material applications.

Role in Polymer and Polymer Complex Development

The ability of this compound derivatives to undergo polymerization reactions makes them attractive candidates for creating novel polymers with customized properties. A particularly innovative application lies in the field of supramolecular chemistry, where these derivatives function as ligands for the construction of complex, ordered polymer architectures.

Detailed research has shown the synthesis of bis-tridentate ligands based on a 2-phenylpyrimidine (B3000279) core, specifically 4,6-bis((1H-1,2,3-triazol-4-yl)-pyridin-2-yl)-2-phenylpyrimidine. researchgate.net These specialized ligands are designed to spontaneously self-assemble with transition metal ions, such as iron(II) or zinc(II), to form highly ordered [2x2] grid-like metal complexes. researchgate.net

This concept has been extended to polymer science by creating macromolecular ligands. By using polymers like poly(ethylene glycol) (PEG) with azide (B81097) end-functionality, researchers have attached the pyrimidine-based ligand to the polymer chain. researchgate.net These macromolecular ligands were then used to construct star-shaped supramolecular polymers through complexation with metal ions. researchgate.net The successful formation of these complex polymer architectures was confirmed through UV-vis titration measurements and mass spectrometry, demonstrating a powerful strategy for designing sophisticated polymer complexes. researchgate.net

ComponentRoleResulting StructureReference
4,6-bis((1H-1,2,3-triazol-4-yl)-pyridin-2-yl)-2-phenylpyrimidineBis-tridentate Ligand[2x2] Grid-like Metal Complex (with Fe²⁺ or Zn²⁺) researchgate.net
Azido-end-functionalized Poly(ethylene glycol) (PEG)Macromolecular Ligand BackboneStar-shaped Supramolecular Polymer researchgate.net

Optoelectronic Material Potential

Derivatives of this compound are emerging as promising candidates for optoelectronic materials, which are crucial for devices that source, detect, and control light. researchgate.netucm.es Their utility spans applications from next-generation lighting to data communication.

One of the most significant applications is in the development of Organic Light-Emitting Diodes (OLEDs). acs.org Highly phosphorescent dinuclear iridium(III) complexes incorporating a 2-phenylpyrimidine-based ligand have been synthesized and characterized. acs.org These complexes exhibit high luminescent efficiencies. Theoretical calculations revealed that the dinuclear structure adopts a unique molecular orbital distribution, which is key to its enhanced photophysical and electrochemical properties compared to simpler mononuclear complexes. acs.org This effective tuning of optoelectronic characteristics makes them highly suitable for use in solution-processed OLEDs. acs.org

Furthermore, certain pyrimidine derivatives exhibit significant nonlinear optical (NLO) properties. acs.org NLO materials are vital for technologies like optical fibers and telecommunications due to their sharp and instantaneous electronic responses. acs.org The synthesis of compounds like 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate (B94788) has demonstrated that the pyrimidine scaffold can be engineered to produce materials with a strong NLO response. acs.org These properties are often attributed to factors such as large electronic delocalization and efficient intramolecular charge-transfer (ICT) within the molecule. acs.org The energy band gaps of such derivatives make them promising for various optoelectronic applications. nih.gov

Derivative ClassPotential ApplicationKey PropertyUnderlying MechanismReference
Dinuclear Iridium(III) ComplexesOrganic Light-Emitting Diodes (OLEDs)High Phosphorescence, High Luminescence EfficiencyUnique molecular orbital spatial distribution acs.org
Diaminopyrimidine SulfonatesNLO Devices, TelecommunicationsExcellent Nonlinear Optical (NLO) ResponseIntramolecular Charge-Transfer (ICT), Electronic Delocalization acs.org

Future Research Directions for 2 Phenylpyrimidin 4 Ol

Exploration of Novel Biological Targets and Therapeutic Areas

While derivatives of 2-phenylpyrimidine (B3000279) have been investigated for several biological activities, the full spectrum of their potential targets remains an active area of exploration. Future research should focus on identifying and validating novel molecular targets to expand their therapeutic applications.

Initial studies have shown that derivatives of this scaffold can act as potent inhibitors of various enzymes. For example, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies, particularly in non-small cell lung cancer. researchgate.netnih.gov Other research has pointed to 2-phenylpyrimidine derivatives as inhibitors of Deoxyhypusine Synthase (DHPS) for melanoma treatment and as dual inhibitors of Tropomyosin receptor kinase (TRK) and Anaplastic Lymphoma Kinase (ALK) for their antitumor effects. acs.orgnih.gov

Beyond oncology, the 2-phenylpyrimidine core has shown potential in other therapeutic areas. Studies have reported antifungal properties, with some derivatives targeting the CYP51 enzyme, an essential component in the fungal cell membrane biosynthesis pathway. nih.gov There is also evidence for anti-inflammatory and antimicrobial activities. imist.ma

Future research should systematically screen 2-phenylpyrimidin-4-ol and its analogues against a broad panel of kinases, proteases, and other enzymes implicated in various diseases. Investigating their potential as modulators of protein-protein interactions and epigenetic targets could also unveil new therapeutic avenues. Exploring their utility in neurodegenerative diseases, metabolic disorders, and infectious diseases beyond fungal infections represents a significant opportunity for expansion.

Table 1: Known and Potential Biological Targets for this compound Derivatives

Target ClassSpecific TargetPotential Therapeutic AreaReference
DeubiquitinaseUSP1/UAF1Cancer (Non-small cell lung cancer) researchgate.netnih.gov
KinaseTRK/ALKCancer nih.gov
EnzymeDeoxyhypusine Synthase (DHPS)Cancer (Melanoma) acs.org
EnzymeCYP51Fungal Infections nih.gov
ReceptorsSigma-1 Receptor (σ1R)Neuropathic Pain researchgate.net
VariousUndeterminedInflammation, Bacterial Infections imist.ma

Development of Advanced Synthetic Methodologies

The synthesis of this compound derivatives traditionally involves cyclocondensation reactions. researchgate.net For instance, the pyrimidine (B1678525) core can be constructed by reacting benzamidine (B55565) with β-keto esters like ethyl 3-oxobutanoate. researchgate.net While effective, these methods can sometimes be limited in scope and efficiency. The future of synthesizing these scaffolds lies in the development of more advanced, efficient, and environmentally benign methodologies.

Modern synthetic strategies that warrant further exploration include:

Multi-component Reactions: Three-component coupling reactions can offer a more atom-economical and straightforward approach to constructing the pyrimidine ring. rsc.org

Catalytic Systems: The use of novel catalysts, such as ZnCl2 or K2S2O8, can facilitate oxidative annulation and cyclization reactions under milder conditions. rsc.org

Flow Chemistry: Implementing continuous flow synthesis can improve reaction control, scalability, and safety, allowing for the rapid generation of compound libraries for screening.

Green Chemistry Approaches: Developing syntheses that use greener solvents, reduce waste, and employ reusable catalysts, such as magnetically separable nanocatalysts, will be crucial for sustainable production. imist.ma

These advanced methods will not only streamline the synthesis of known derivatives but also enable the creation of novel analogues with diverse substitution patterns, which is essential for comprehensive structure-activity relationship (SAR) studies. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Material Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. researchgate.netnih.govmdpi.com These computational tools can be powerfully applied to the this compound framework.

Future research should integrate AI/ML in the following ways:

Target Identification: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel biological targets for this compound derivatives. nih.gov

Virtual Screening and de novo Design: ML models can screen massive virtual libraries of compounds to predict their binding affinity to specific targets. researchgate.net Furthermore, generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties like high potency and low toxicity. mdpi.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds is a critical and costly part of drug development. AI can build predictive models to assess a compound's pharmacokinetic and toxicity profile early in the discovery process, reducing late-stage failures. researchgate.net

Drug Repurposing: AI can identify new therapeutic uses for existing drugs by analyzing complex datasets of drug-disease interactions. mdpi.com This approach could be used to find new applications for known this compound derivatives.

The integration of these computational approaches promises to significantly reduce the time and cost associated with discovering and developing new drugs based on this versatile scaffold. drughunter.commednexus.org

Investigations into Bioavailability and Metabolic Pathways for Optimized Efficacy

A critical factor limiting the in vivo efficacy of many promising compounds, including phenolics, is poor bioavailability. nih.gov This can be due to low solubility, poor membrane permeation, or extensive first-pass metabolism. nih.govnih.gov Future research must thoroughly investigate the pharmacokinetic profile of this compound derivatives to guide the design of more effective drugs.

Key areas of investigation include:

Metabolic Profiling: Identifying the major metabolic pathways for this compound class is essential. Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation with molecules like glucuronic acid or sulfate) metabolism can significantly alter a drug's activity and clearance. nih.govrsc.org Studies should use human liver microsomes and other in vitro systems to identify key metabolites.

Permeability Studies: The ability of these compounds to cross biological membranes, such as the intestinal epithelium, must be quantified. Caco-2 cell permeability assays can provide valuable insights into passive diffusion and the role of efflux transporters like P-glycoprotein (P-gp). nih.gov

Prodrug Strategies: To overcome poor bioavailability, prodrugs can be designed. These are inactive precursors that are metabolized into the active drug in the body. This approach can improve solubility, permeability, and protect the drug from premature degradation.

Formulation Development: Optimizing the drug formulation can also enhance bioavailability. Techniques such as creating amorphous solid dispersions or using solubility enhancers can be explored.

A comprehensive understanding of the ADME properties will be crucial for translating the in vitro potency of this compound derivatives into in vivo efficacy.

Design of Targeted Drug Delivery Systems Utilizing this compound Frameworks

Targeted drug delivery aims to concentrate a therapeutic agent at the site of disease, thereby increasing efficacy and reducing side effects on healthy tissues. jns.edu.afnih.govnih.gov The this compound framework can be incorporated into various targeted delivery systems, acting as the therapeutic payload.

Future research should focus on designing and evaluating systems such as:

Nanoparticle-based Systems: The drug can be encapsulated within or conjugated to nanoparticles (e.g., liposomes, polymeric micelles, iron oxide nanoparticles). jns.edu.afmdpi.com These nanoparticles can be further decorated with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors on diseased cells, such as cancer cells. mdpi.comresearchgate.net

Peptide-Drug Conjugates (PDCs): A potent this compound derivative can be covalently linked to a peptide that targets a specific cell surface receptor. mdpi.com This strategy can enhance cellular uptake and specificity.

Antibody-Drug Conjugates (ADCs): For highly potent cytotoxic derivatives, an ADC approach could be employed. The drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen, delivering the cytotoxic payload directly to cancer cells.

These advanced delivery systems hold the promise of maximizing the therapeutic potential of this compound derivatives, particularly in oncology, by ensuring the drug reaches its intended target with high precision. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Phenylpyrimidin-4-ol in academic settings?

  • Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the phenyl group to the pyrimidin-4-ol core. For example, using 4-chloropyrimidin-4-ol as a starting material and phenylboronic acid under inert conditions (e.g., nitrogen atmosphere) with Pd(PPh₃)₄ as a catalyst. Reaction optimization should focus on solvent choice (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios to maximize yield .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substitution patterns and aromatic proton integration.
  • IR : Identify characteristic hydroxyl (O–H stretch, ~3200 cm1^{-1}) and pyrimidine ring vibrations (C=N stretch, ~1600 cm1^{-1}).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns.
    Cross-reference spectral data with authoritative databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How can crystallographic data contradictions in this compound derivatives be resolved?

  • Methodological Answer :

  • Refinement Tools : Use SHELX programs (e.g., SHELXL) to iteratively refine crystal structures, adjusting parameters like thermal displacement factors and occupancy rates. Validate models using R-factor convergence and difference electron density maps .
  • Data Validation : Cross-check with computational methods (e.g., density functional theory (DFT)-optimized geometries) to identify discrepancies in bond lengths or angles caused by experimental noise or disorder .

Q. What computational strategies are effective for predicting the bioactivity of this compound analogs?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes in the purine metabolism pathway). Dock against crystallographic structures from DrugBank (e.g., hypoxanthine-guanine phosphoribosyltransferase) to predict binding affinities .
  • MD Simulations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over time, analyzing RMSD and hydrogen bond persistence.

Q. How should researchers address conflicting pharmacological data in studies of this compound?

  • Methodological Answer :

  • Statistical Reconciliation : Apply meta-analysis to aggregate data from multiple studies, accounting for variables like assay type (e.g., MIC vs. IC50) and cell line specificity. Use tools like R or Python for heterogeneity testing (e.g., Cochran’s Q statistic).
  • Experimental Replication : Design dose-response assays under standardized conditions (e.g., fixed pH, temperature) to isolate confounding factors. Validate contradictory results via orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Methodological Considerations Table

Research Aspect Recommended Tools/Methods Key References
Synthetic OptimizationSuzuki-Miyaura coupling, Pd catalysis
Structural ValidationNMR, IR, HRMS, NIST WebBook
CrystallographySHELX refinement, DFT validation
Bioactivity PredictionAutoDock Vina, GROMACS
Data Contradiction AnalysisMeta-analysis, orthogonal assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.